N-(2'-Chloroethyl)heliotridane chloride

CAS No.: 60198-90-5

Cat. No.: VC20302588

Molecular Formula: C10H19Cl2N

Molecular Weight: 224.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60198-90-5 |

|---|---|

| Molecular Formula | C10H19Cl2N |

| Molecular Weight | 224.17 g/mol |

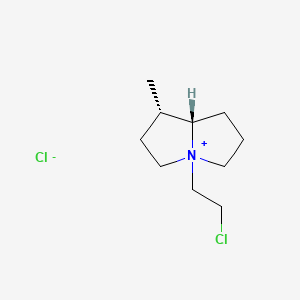

| IUPAC Name | (1S,8S)-4-(2-chloroethyl)-1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium;chloride |

| Standard InChI | InChI=1S/C10H19ClN.ClH/c1-9-4-7-12(8-5-11)6-2-3-10(9)12;/h9-10H,2-8H2,1H3;1H/q+1;/p-1/t9-,10-,12?;/m0./s1 |

| Standard InChI Key | PHFSKZMNFRPGFV-WERZMDRISA-M |

| Isomeric SMILES | C[C@H]1CC[N+]2([C@H]1CCC2)CCCl.[Cl-] |

| Canonical SMILES | CC1CC[N+]2(C1CCC2)CCCl.[Cl-] |

Introduction

Structural Analysis and Nomenclature

N-(2'-Chloroethyl)heliotridane chloride consists of a heliotridane core—a bicyclic pyrrolizidine structure—functionalized with a 2-chloroethyl group at the nitrogen atom, followed by quaternization to form the chloride salt. The heliotridane backbone originates from naturally occurring pyrrolizidine alkaloids, which are characterized by a fused bicyclic system of two five-membered rings . The addition of the 2-chloroethyl group introduces alkylating potential, analogous to nitrogen mustards such as bis(2-chloroethyl)methylamine (mechlorethamine) .

Key structural features:

-

Pyrrolizidine core: Comprising a bicyclic structure with two fused pyrrolidine rings.

-

Chloroethyl group: A -CH2CH2Cl substituent bound to the tertiary nitrogen.

-

Quaternary ammonium chloride: Ionic form enhances solubility and reactivity .

Synthesis Pathways and Optimization

Precursor Selection

The synthesis of N-(2'-Chloroethyl)heliotridane chloride likely begins with heliotridane or its demethylated analog. Heliotridane derivatives are typically isolated from plants of the Boraginaceae family, though synthetic routes via cyclization of amino alcohols are also documented . Chloroethylation follows established protocols for nitrogen mustard synthesis, such as the reaction of amines with thionyl chloride (SOCl2) or ethylene chlorohydrin .

Example Protocol (Adapted from CN101503340A ):

-

Reagents:

-

Heliotridane base (1 mol)

-

Thionyl chloride (1.1 mol)

-

N,N-Dimethylaniline catalyst (0.015 mol)

-

Inert solvent (e.g., n-hexane)

-

-

Procedure:

-

Combine heliotridane, catalyst, and solvent under nitrogen.

-

Add SOCl2 dropwise at 0–5°C.

-

Warm to 35°C for 4 hours, then 50°C for 30 minutes.

-

Quench with aqueous NaOH (pH 7–9), extract with organic solvent, dry, and distill.

-

Yield: ~85–90% (estimated from analogous reactions) .

Challenges in Purification

The polar nature of quaternary ammonium salts complicates isolation. Chromatography on silica gel or recrystallization from ethanol/ether mixtures may be required .

Physicochemical Properties

Table 1: Predicted Properties of N-(2'-Chloroethyl)heliotridane Chloride

Reactivity and Degradation

Alkylation Mechanism

The 2-chloroethyl group undergoes intramolecular cyclization to form a reactive aziridinium ion, which alkylates nucleophilic sites on DNA (e.g., guanine N7). This mechanism is shared with nitrogen mustards like mechlorethamine .

Hydrolysis Pathway:

-

Step 1: Hydrolysis of the chloroethyl group to ethylene glycol derivatives.

-

Step 2: Degradation of the pyrrolizidine core to pyrrolic metabolites .

Kinetic Data (Analogous Compounds):

Biological Activity and Toxicity

Cytotoxic Effects

While no direct studies on N-(2'-Chloroethyl)heliotridane chloride exist, related chloroethylamines exhibit:

-

DNA crosslinking: Disruption of replication and transcription .

-

Apoptosis induction: Via p53 activation and mitochondrial depolarization .

Table 2: Comparative Cytotoxicity of Chloroethylamines

| Compound | IC50 (LoVo cells) | Mechanism | Source |

|---|---|---|---|

| Mechlorethamine | 0.8 μM | DNA alkylation | |

| Bis(2-chloroethyl)amine | 2.5 μM | Crosslinking | |

| N-(2-Chloroethyl)aniline | 15 μM | Protein adduct formation |

Metabolic Fate

-

Hepatic metabolism: Cytochrome P450-mediated oxidation of the pyrrolizidine core .

-

Detoxification: Glutathione conjugation (observed in nornitrogen mustard analogs) .

Industrial and Research Applications

Patent Landscape

The Chinese patent CN101503340A outlines methods for chloroethylation that could be adapted for this compound. Key industrial advantages include:

-

Low-cost catalysts (N,N-dimethylaniline).

-

Mild reaction conditions (30–70°C).

Knowledge Gaps and Future Directions

-

Synthetic Optimization: Scalability of the chloroethylation step.

-

Pharmacokinetics: In vivo distribution and metabolism studies.

-

Toxicology: Chronic exposure risks and organ-specific toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume